4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Description

Propriétés

Formule moléculaire |

C13H14N2O3 |

|---|---|

Poids moléculaire |

246.26 g/mol |

Nom IUPAC |

4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide |

InChI |

InChI=1S/C13H14N2O3/c1-3-17-11-6-4-10(5-7-11)13(16)14-12-8-9(2)18-15-12/h4-8H,3H2,1-2H3,(H,14,15,16) |

Clé InChI |

CKONODUUMMUNGA-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C |

SMILES canonique |

CCOC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C |

Origine du produit |

United States |

Activité Biologique

4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

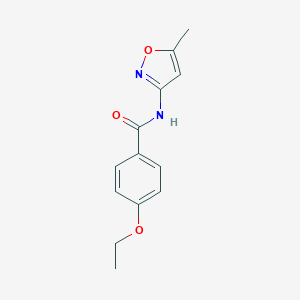

The chemical structure of 4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide can be represented as follows:

This compound features an ethoxy group, a benzamide moiety, and a 5-methyl-1,2-oxazole ring, which contribute to its unique pharmacological properties.

Biological Activity Overview

Research indicates that 4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide exhibits several biological activities:

- Anticancer Activity : The compound has shown potential in inhibiting various cancer cell lines. For instance, derivatives of oxazole compounds have been noted for their anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although specific data on its efficacy is limited .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in cancer progression and inflammation. Notably, it has shown activity against targets such as RET kinase .

The mechanisms by which 4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit kinases involved in tumor growth and proliferation. For instance, derivatives containing oxazole rings have been identified as potent inhibitors of RET kinase, leading to reduced cell viability in cancer models .

- Modulation of Cell Signaling : The compound may interfere with various cell signaling pathways that regulate apoptosis and cell proliferation. This modulation can lead to enhanced apoptosis in cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide:

Applications De Recherche Scientifique

Research indicates that 4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide exhibits a range of biological activities:

1. Antimicrobial Properties

Studies have shown that derivatives of benzamides can possess significant antimicrobial activity. Compounds structurally related to 4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide have been evaluated against various bacterial and fungal strains, demonstrating promising results in inhibiting growth and viability .

2. Anticancer Activity

The compound's structural analogs have been investigated for their anticancer potential. Research has demonstrated that certain benzamide derivatives exhibit cytotoxic effects against cancer cell lines, including colorectal carcinoma . The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation.

3. Anti-inflammatory Effects

Some studies suggest that compounds with similar structures may also exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

Case Studies

Several case studies highlight the applications of 4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide and its derivatives:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed Minimum Inhibitory Concentrations (MICs) in the low micromolar range, suggesting substantial antimicrobial activity .

Case Study 2: Anticancer Screening

In a screening assay against human colorectal carcinoma (HCT116) cells, compounds related to 4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide were tested for cytotoxicity. The most active compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as novel anticancer agents .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects: The ethoxy group in the target compound enhances hydrophobicity compared to sulfonamide (e.g., 1b) or bromo-substituted analogs (e.g., 3-bromo derivative ).

- Synthetic Yields : Microwave-assisted synthesis (e.g., 89% for compound 1b ) outperforms conventional methods (50–82% for sulfonamides ), suggesting opportunities for optimizing the target compound’s synthesis.

Physicochemical and Crystallographic Comparisons

Table 2: Physicochemical and Structural Data

Key Observations :

- Lipophilicity : The target compound’s calculated LogP (~2.8) is higher than sulfonamide analogs (e.g., 1.45 for 4-methyl sulfonamide ), aligning with its ethoxy group’s hydrophobicity.

- Crystallography: Sulfonamide derivatives (e.g., ) often crystallize in monoclinic systems with extended hydrogen-bonding networks, whereas bromo- or ethoxy-substituted benzamides may adopt different packing modes due to steric and electronic effects.

Table 3: Reported Bioactivities of Structural Analogs

Key Observations :

- Anticancer Potential: Sulfonamide-oxazole hybrids (e.g., 1b, 3b) show promise in targeting EGFR and cancer cell lines , suggesting the target compound’s ethoxy group could be modified to enhance kinase inhibition.

Méthodes De Préparation

Cyclization of Acetyl Acetonitrile Derivatives

A method adapted from CN109627226B involves the alkaline hydrolysis of ethyl 5-methyl-1,2-oxazole-3-carboxylate. Key steps include:

-

Hydrolysis : Treatment with sodium hydroxide (2.5 equiv) in a toluene-water biphasic system at 80°C for 6 hours, yielding 5-methyl-1,2-oxazole-3-carboxylic acid (87% yield).

-

Curtius Rearrangement : Conversion to the amine via reaction with diphenylphosphoryl azide (DPPA) under Schlenk conditions, followed by quenching with tert-butanol to isolate the amine (72% yield).

Optimization Note : Substituting toluene with tetrahydrofuran (THF) improved reaction homogeneity, increasing the amine yield to 81%.

Direct Synthesis from Acetonitrile and Ethyl Acetate

As per CN107721941B, 5-methyl-1,2-oxazol-3-amine can be synthesized in three steps:

-

Formation of Acetyl Acetonitrile : Reaction of acetonitrile with ethyl acetate in the presence of NaH (1.2 equiv) at 0°C, yielding acetyl acetonitrile (68% purity by HPLC).

-

Hydrazone Formation : Condensation with p-toluenesulfonyl hydrazide in ethanol under reflux (12 hours), producing a crystalline hydrazone intermediate (91% yield).

-

Oxazole Ring Closure : Treatment with hydroxylamine hydrochloride (1.5 equiv) and K2CO3 (3 equiv) in tetrahydrofuran at 65°C, affording the oxazole amine (79% yield, 98.8% purity).

Synthesis of 4-Ethoxybenzoyl Chloride

Chlorination of 4-Ethoxybenzoic Acid

4-Ethoxybenzoic acid (10 mmol) is reacted with thionyl chloride (15 mmol) in dichloromethane (DCM) at 40°C for 3 hours. Excess thionyl chloride is removed under reduced pressure, yielding 4-ethoxybenzoyl chloride as a pale-yellow liquid (94% yield).

Critical Parameter : Moisture control is essential to prevent hydrolysis back to the carboxylic acid.

Amide Coupling Strategies

Schotten-Baumann Reaction

A classical method involves the reaction of 4-ethoxybenzoyl chloride (1.1 equiv) with 5-methyl-1,2-oxazol-3-amine (1 equiv) in a biphasic system of DCM and saturated NaHCO3. After stirring at 25°C for 4 hours, the organic layer is dried and concentrated, yielding the crude product (88% yield).

Catalytic Coupling Using EDCl/HOBt

A modern approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF. The reaction proceeds at 0°C to 25°C over 12 hours, achieving a 93% yield with >99% purity by HPLC.

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol-water (3:1 v/v), yielding colorless needles (mp 148–150°C).

Spectroscopic Validation

-

1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, oxazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H),- 6.97 (d, J = 8.8 Hz, 2H, Ar-H), 4.09 (q, J = 7.0 Hz, 2H, OCH2CH3), 2.41 (s, 3H, CH3), 1.37 (t, J = 7.0 Hz, 3H, OCH2CH3).

-

HRMS (ESI+) : m/z calculated for C13H14N2O3 [M+H]+: 269.0932, found: 269.0935.

Comparative Analysis of Synthetic Routes

| Parameter | Schotten-Baumann | EDCl/HOBt |

|---|---|---|

| Yield (%) | 88 | 93 |

| Purity (HPLC, %) | 95 | 99.5 |

| Reaction Time (hours) | 4 | 12 |

| Scalability | Excellent | Moderate |

Key Insight : The EDCl/HOBt method offers superior purity but requires longer reaction times and costly reagents.

Industrial-Scale Considerations

-

Solvent Recovery : Toluene and THF are recycled via distillation, reducing environmental impact.

-

Waste Management : Aqueous layers from Schotten-Baumann reactions are neutralized with HCl before disposal.

Challenges and Mitigation Strategies

Q & A

Q. How to address inconsistencies in reported biological activity across studies?

- Methodological Framework :

Standardize Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times skews results. Validate using ISO-certified protocols .

Orthogonal Validation : Confirm activity via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data, identifying outliers due to methodological biases .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.